4-(2,4-Dichlorophenoxy)butanoic acid
Overview
Description
4-(2,4-Dichlorophenoxy)butanoic acid is an organic compound with the molecular formula C₁₀H₁₀Cl₂O₃ and a molecular weight of 249.091 g/mol . It is a selective systemic herbicide used to control broadleaf weeds in various crops such as alfalfa, peanuts, and soybeans . The compound is known for its effectiveness in inhibiting the growth of weeds by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the target plants .
Mechanism of Action
Target of Action
4-(2,4-Dichlorophenoxy)butanoic acid, also known as 2,4-DB, is a selective systemic phenoxy herbicide . It primarily targets many annual and perennial broad-leaf weeds in crops such as alfalfa, peanuts, soybeans, and others . The compound’s primary targets are the growing points of stems and roots .
Mode of Action
2,4-DB is absorbed through foliage and readily translocated via symplasm (including phloem) to the growing points where it accumulates . It disrupts transport systems and interferes with nucleic acid metabolism . Susceptible species rapidly convert this product to the herbicidally active: 2,4-D .
Biochemical Pathways
This disruption leads to abnormal growth typical of growth-hormone herbicides .
Pharmacokinetics
It is known that the compound is absorbed through the foliage of plants and is readily translocated to the growing points . The compound is herbicidally inactive, meaning it must be converted to 2,4-D by susceptible species to exert its herbicidal effects .
Result of Action
The action of 2,4-DB induces abnormal growth typical of growth-hormone herbicides . This results in the twisting and bending of stems and petioles, leaf curling and cupping, and the development of abnormal tissues and secondary roots . Plant death occurs from these growth abnormalities .
Action Environment
The action, efficacy, and stability of 2,4-DB can be influenced by environmental factors. It is known that the compound is relatively volatile and may leach to groundwater under certain conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(2,4-Dichlorophenoxy)butanoic acid are not completely understood. It is known that it is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates . The metabolic pathway inhibited by this compound is not completely understood, but it is similar to that of the endogenous auxin: indole acetic acid (IAA) .
Cellular Effects
The cellular effects of this compound are characterized by inducing abnormal growth typical of growth-hormone herbicides (‘epinastic bending’). This includes twisting, bending of stems and petioles; leaf curling and cupping, and development of abnormal tissues and secondary roots . Plant death occurs from growth abnormalities - symptoms occur within hours of application but death is a slow process: 3-5 weeks .
Molecular Mechanism
The molecular mechanism of action of this compound involves disruption of transport systems and interference with nucleic acid metabolism . The specific site of action has not yet been identified .
Temporal Effects in Laboratory Settings
It is known that the compound has no residuality, indicating that it does not persist in the environment for more than a month .
Dosage Effects in Animal Models
It is known that the compound has an oral LD50 of 1960 mg/kg, indicating that it is moderately toxic .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not completely understood. It is known that susceptible species rapidly convert this product to the herbicidally active: 2,4-D . Tolerant species do not carry out this conversion .
Transport and Distribution
It is known that the compound is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates .
Subcellular Localization
It is known that the compound is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)butanoic acid typically involves the reaction of 2,4-dichlorophenol with butyrolactone in the presence of an aqueous alkali . The reaction is carried out by heating the mixture to remove water through co-distillation with an entrainer liquid. The resulting mixture of alkali metal phenoxide and entraining liquid is then reacted with butyrolactone at temperatures above 140°C, preferably between 140-210°C, to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure efficient removal of water and entrainer liquids. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)butanoic acid undergoes various chemical reactions, including:
Neutralization: Reacts with bases to form water-soluble salts.
Substitution: Can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Common Reagents and Conditions
Bases: Commonly used bases include sodium hydroxide and potassium hydroxide for neutralization reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, such as amines and thiols.
Major Products Formed
Scientific Research Applications
4-(2,4-Dichlorophenoxy)butanoic acid has several scientific research applications:
Agriculture: Widely used as a herbicide to control broadleaf weeds in crops.
Environmental Studies: Used in studies to monitor and control the presence of herbicides in water bodies.
Biological Research: Employed in studies to understand the effects of synthetic auxins on plant growth and development.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another synthetic auxin herbicide with similar properties but different chemical structure.
Uniqueness
4-(2,4-Dichlorophenoxy)butanoic acid is unique due to its specific structure, which provides a balance between effectiveness and selectivity in controlling broadleaf weeds. Its butanoic acid moiety allows for better absorption and translocation within the plant, enhancing its herbicidal activity compared to other similar compounds .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVXMZJTEQBPQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Record name | 2,4-DB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18088 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10433-59-7 (hydrochloride salt), 19480-40-1 (potassium salt) | |
Record name | 2,4-DB [BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094826 | |
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DSSTOX Substance ID |
DTXSID7024035 | |
Record name | 2,4-Dichlorophenoxybutyric acid | |
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Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-db appears as colorless crystals. Slightly corrosive to iron. A chlorinated phenoxy herbicide. Soluble in organic solvents., White to light brown solid; [HSDB] Colorless solid; [CAMEO] | |
Record name | 2,4-DB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18088 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-DB | |
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Solubility |
Water solubility: 46 ppm at 25 °C., Readily soluble in acetone, ethanol, and diethyl ether. Slightly soluble in benzene, toluene, and kerosene. | |
Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
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Vapor Pressure |
0.0000111 [mmHg] | |
Record name | 2,4-DB | |
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Mechanism of Action |
In plants, these chemicals /chlorophenoxy compounds/ mimic the action of auxins, hormones chemically related to indoleacetic acid that stimulate growth. No hormonal activity is observed in mammals and other species, and beyond target organ toxicity that can be associated with the pharmacokinetics, biotransformation, and/or elimination of these chemicals, their mechanism(s) of toxic action are poorly understood. /Chlorophenoxy compounds/, A growth regulator herbicide similar in action to 2,4-D but more selective since its activity is dependent on beta-oxidation to 2,4-D within the plant. | |
Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
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Impurities |
May contain dioxins as contaminants ... . /Chlorophenoxy compounds; from table/ | |
Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
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Color/Form |
White crystals, White to light brown crystals | |
CAS No. |
94-82-6 | |
Record name | 2,4-DB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18088 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-(2,4-Dichlorophenoxy)butyric acid | |
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Record name | 2,4-DB [BSI:ISO] | |
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Record name | Butoxone | |
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Record name | 2,4-Dichlorophenoxybutyric acid | |
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Record name | 4-(2,4-dichlorophenoxy)butyric acid | |
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Record name | 2,4-DB | |
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Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Melting Point |
118-120 °C | |
Record name | 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) as a herbicide?
A1: While the exact mechanism is not fully elucidated in the provided research, this compound (2,4-DB) acts as a synthetic auxin. [] It disrupts normal plant growth processes, particularly in susceptible broadleaf weeds. This disruption ultimately leads to the plant's death. Further research is needed to understand the precise molecular targets and downstream effects of 2,4-DB.
Q2: Are there crops that show tolerance to 2,4-DB?
A2: Yes, research indicates that guar (Cyamopsis tetragonoloba) shows a good degree of tolerance to 2,4-DB. In greenhouse studies, guar plants treated with a standard field application rate of 2,4-DB displayed minimal visual injury and no significant reduction in biomass compared to untreated controls. [] This tolerance makes 2,4-DB a potential herbicide option for controlling broadleaf weeds in guar fields.
Q3: How does the structure of 2,4-DB relate to its activity as a synthetic auxin?
A3: The structure of 2,4-DB, specifically the side chain length, plays a role in its activity. Studies comparing various phenoxy acids showed that a butanoic acid side chain, as seen in 2,4-DB, was effective in inducing somatic embryogenesis in alfalfa, unlike shorter or longer side chains. [] This suggests that the butanoic acid moiety is crucial for 2,4-DB's interaction with plant auxin receptors and subsequent effects on growth and development.
Q4: Can 2,4-DB be used in combination with other herbicides?
A4: Yes, research suggests potential benefits and drawbacks of using 2,4-DB in herbicide mixtures. While 2,4-DB effectively controlled broadleaf weeds in peanut crops when combined with graminicides (grass-specific herbicides), it also negatively affected the efficacy of those graminicides against Texas panicum and large crabgrass. [] Further research is needed to understand these interactions and optimize herbicide combinations for specific weed control needs.
Q5: How is 2,4-DB typically extracted and analyzed from environmental samples?
A5: Several methods have been explored for the extraction and analysis of 2,4-DB. One approach is low-voltage electromembrane extraction (EME) followed by cyclodextrin (CD) modified capillary electrophoresis (CE). [] This technique allows for pre-concentration and sensitive detection of 2,4-DB in complex matrices like river water.
Q6: What is known about the adsorption and degradation of 2,4-DB in soils?
A6: Studies suggest that 2,4-DB tends to adsorb strongly to soil compared to other phenoxyalkanoic acid herbicides, likely due to its chemical structure. [] While information on its degradation pathways is limited, bacterial degradation is considered the primary dissipation mechanism for phenoxy acid herbicides in soil. [] This suggests that 2,4-DB may have a lower risk of leaching into groundwater compared to some related herbicides, but more research is needed to confirm this.
Q7: Are there any analytical methods available to specifically detect and quantify 2,4-DB?
A7: Yes, researchers utilize techniques like ion exchange chromatography to isolate and concentrate 2,4-DB residues from various matrices. [] These methods are crucial for monitoring 2,4-DB levels in environmental samples, ensuring regulatory compliance, and assessing potential risks.
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